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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054 Get Quote

Disclaimer: This document provides a detailed analysis of the spectroscopic data and a

representative synthetic workflow for 4-(2-Morpholin-4-ylethoxy)aniline. Due to the limited

availability of public spectroscopic data for the isomeric compound 2-(2-Morpholin-4-
ylethoxy)aniline, the para isomer is presented here as a closely related analogue.

Researchers and drug development professionals can use this information as a valuable

reference for predicting and interpreting the spectroscopic characteristics of the ortho isomer

and for developing synthetic strategies.

Introduction
Aniline derivatives containing a morpholine moiety are of significant interest in medicinal

chemistry and drug development due to their diverse pharmacological activities. The

morpholine ring can improve physicochemical properties such as solubility and metabolic

stability, while the aniline core serves as a versatile scaffold for further chemical modifications.

Understanding the spectroscopic and synthetic characteristics of these compounds is crucial

for their identification, characterization, and the development of new chemical entities. This

guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-(2-Morpholin-4-ylethoxy)aniline, along with

detailed experimental protocols and a representative synthetic workflow.
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The following tables summarize the key spectroscopic data obtained for 4-(2-Morpholin-4-

ylethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline[1]

Chemical Shift (δ) ppm Assignment

Data Not Available No quantitative ¹³C NMR data was found.

Note: Specific quantitative ¹H and ¹³C NMR data for 4-(2-Morpholin-4-ylethoxy)aniline were not

publicly available in the searched resources. The interpretation below is based on general

principles of NMR spectroscopy for aromatic amines and morpholine-containing compounds.

Expected ¹H NMR Spectral Characteristics:

Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic

region (typically δ 6.5-7.5 ppm). Due to the para-substitution, a characteristic AA'BB' splitting

pattern is anticipated.

Morpholine Protons: The protons on the morpholine ring will likely appear as two distinct

multiplets in the upfield region. The protons adjacent to the oxygen atom are expected to be

deshielded and appear at a higher chemical shift (around δ 3.7 ppm) compared to the

protons adjacent to the nitrogen atom (around δ 2.5 ppm).

Ethoxy Protons: The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-N-) will each

produce a triplet, with the protons closer to the oxygen being more deshielded.

Amine Proton: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift

can vary depending on the solvent and concentration. This peak will disappear upon D₂O

exchange.[2]

Expected ¹³C NMR Spectral Characteristics:

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon

attached to the oxygen will be significantly downfield, while the carbon attached to the amino
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group will be upfield relative to benzene.

Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons

adjacent to the oxygen appearing at a higher chemical shift.

Ethoxy Carbons: Two signals corresponding to the methylene carbons of the ethoxy linker.

Infrared (IR) Spectroscopy
Table 2: IR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline (Vapor Phase)[1]

Wavenumber (cm⁻¹) Assignment

Data Not Available No quantitative IR data was found.

Note: While a reference to a vapor phase IR spectrum exists, the specific peak values were not

available. The interpretation below is based on typical IR absorptions for primary aromatic

amines and ethers.[2][3]

Expected IR Absorption Bands:

N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding

to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.

C-N Stretch (Aromatic Amine): An absorption band in the 1250-1350 cm⁻¹ region.[2]

C-N Stretch (Aliphatic Amine): An absorption band in the 1000-1250 cm⁻¹ region.[2]

Mass Spectrometry (MS)
Table 3: GC-MS Data for 4-(2-Morpholin-4-ylethoxy)aniline[1]
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m/z Assignment

Data Not Available No quantitative MS data was found.

Note: A reference to a GC-MS spectrum exists, but the specific fragmentation pattern was not

detailed. The interpretation below is based on common fragmentation pathways for aromatic

amines and ethers.

Expected Mass Spectrometric Fragmentation:

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 222, corresponding to

the molecular weight of the compound.

Alpha-Cleavage: A prominent fragmentation pathway for the morpholine ring would be

cleavage at the C-C bond alpha to the nitrogen atom.

Cleavage of the Ether Linkage: Fragmentation of the ethoxy chain can lead to several

characteristic ions.

Loss of Small Molecules: Loss of neutral molecules such as ethylene or parts of the

morpholine ring.

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented above.

These can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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4-(2-Morpholin-4-ylethoxy)aniline sample

Pipettes and vials

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the 4-(2-Morpholin-4-

ylethoxy)aniline sample in about 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to an NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Tune the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a

drop of D₂O to the NMR tube and re-acquiring the spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of

scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

FTIR spectrometer with a suitable detector

Sample holder (e.g., KBr plates, ATR crystal)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

4-(2-Morpholin-4-ylethoxy)aniline sample (solid)

Procedure (KBr Pellet Method):[4][5][6][7][8]

Sample Preparation: Thoroughly grind 1-2 mg of the solid 4-(2-Morpholin-4-ylethoxy)aniline

sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until

a fine, homogeneous powder is obtained.[4][5]

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a

hydraulic press to form a transparent or translucent pellet.[4]

Background Spectrum: Run a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing: The spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

GC-MS
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC column suitable for amine analysis (e.g., HP-5MS)

Helium or another suitable carrier gas

Solvent (e.g., methanol, dichloromethane)

4-(2-Morpholin-4-ylethoxy)aniline sample

Autosampler vials

Procedure:

Sample Preparation: Prepare a dilute solution of the 4-(2-Morpholin-4-ylethoxy)aniline

sample (e.g., 1 mg/mL) in a volatile solvent.[9]

GC-MS Instrument Setup:

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

[10]

Program the GC oven temperature. A typical program might start at a lower temperature

(e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280

°C) to ensure elution of the compound.[10][11]

Set the carrier gas flow rate.

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) in electron

ionization (EI) mode.

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Data Acquisition and Analysis: The separated components eluting from the GC column are

introduced into the mass spectrometer, where they are ionized and fragmented. The

resulting mass spectrum is recorded. The total ion chromatogram (TIC) shows the elution of

compounds over time, and the mass spectrum of the peak corresponding to 4-(2-Morpholin-
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4-ylethoxy)aniline can be analyzed to determine its fragmentation pattern and confirm its

molecular weight.

Representative Synthetic Workflow
The synthesis of morpholinylethoxy aniline derivatives typically involves the Williamson ether

synthesis followed by the reduction of a nitro group. The following is a representative workflow

for the synthesis of 4-(2-Morpholin-4-ylethoxy)aniline.

Step 1: Williamson Ether Synthesis

Step 2: Nitro Group Reduction Purification

4-Nitrophenol

4-(2-Morpholinoethoxy)-1-nitrobenzeneNaH, DMF

2-Morpholinoethanol

4-(2-Morpholinoethoxy)-1-nitrobenzene 4-(2-Morpholin-4-ylethoxy)aniline
H₂, Pd/C, Ethanol

Crude Product Purified Product

Column Chromatography
(Silica Gel, Ethyl Acetate/Hexane)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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